2-Methyl-4-pentenoic acid is an organic compound belonging to the carboxylic acid family. It is a branched-chain, unsaturated fatty acid with a double bond at the 4th carbon atom. The compound exhibits a sweet, fruity aroma, resembling strawberries, pineapple, pear, and green notes. [] This characteristic makes it valuable in the food and fragrance industries.
The synthesis of 2-methyl-4-pentenoic acid can be achieved through several methods, primarily involving the following steps:
The molecular structure of 2-methyl-4-pentenoic acid features a branched chain with a double bond located at the fourth carbon atom. The structural representation can be summarized as follows:
The compound contains:
2-Methyl-4-pentenoic acid participates in various chemical reactions typical of carboxylic acids and alkenes:
The mechanism of action for 2-methyl-4-pentenoic acid primarily relates to its role as a flavoring agent in food products. Its fruity aroma profile interacts with olfactory receptors in humans, enhancing sensory perception and contributing to flavor complexity.
In terms of chemical reactivity:
Research indicates that branched-chain fatty acids can influence metabolic pathways related to energy production and lipid metabolism .
The physical and chemical properties of 2-methyl-4-pentenoic acid are critical for its applications:
Property | Value |
---|---|
Molecular Weight | 114.142 g/mol |
Appearance | Colorless liquid |
Melting Point | Not well-documented |
Boiling Point | Approximately 160°C |
Solubility | Soluble in organic solvents |
Density | Approximately 0.9 g/cm³ |
These properties make it suitable for use in various formulations in the food and fragrance industries .
2-Methyl-4-pentenoic acid has several notable applications:
2-Methyl-4-pentenoic acid (CAS RN: 1575-74-2) is a branched-chain unsaturated carboxylic acid with the systematic IUPAC name 2-methylpent-4-enoic acid. Its molecular formula is C₆H₁₀O₂, corresponding to a molecular weight of 114.14 g/mol and a monoisotopic mass of 114.06808 Da [2] [5]. The structure features a six-carbon chain with a methyl group (-CH₃) at the C2 position and a terminal double bond between C4 and C5 (denoted as CH₂=CH-) [2] [6]. Its SMILES notation is CC(CC=C)C(=O)O, and its InChI Key is HVRZYSHVZOELOH-UHFFFAOYSA-N [2]. The compound exists as a colorless to light yellow liquid with a density of 0.956 g/cm³ and a refractive index of 1.43 [4] [6]. Key physicochemical properties include:
Table 1: Physicochemical Properties of 2-Methyl-4-pentenoic Acid
Property | Value | Reference |
---|---|---|
Boiling Point | 195°C at 760 mmHg | [2] [5] |
Vapor Pressure | 0.237 Torr at 25°C | [5] |
LogP (octanol-water) | 1.23–1.338 (estimated) | [2] [5] |
Water Solubility | 27.9 g/L (predicted) | [2] |
pKa | 4.94 (predicted) | [2] |
Spectroscopic characterization includes GC-MS (predicted m/z: 114 [M]⁺), LC-MS (predicted [M+H]⁺: 115.075), and NMR data (δ: 5.7–5.8 ppm for vinyl protons) [2]. The compound's spectral signatures align with methyl-branched fatty acids, displaying characteristic carbonyl (C=O) IR stretches at ~1710 cm⁻¹ and alkene (C=C) bands near 1640 cm⁻¹ [2].
2-Methyl-4-pentenoic acid was first documented in chemical literature in the mid-20th century, with its earliest recorded synthesis dating to 1952 [1]. The compound was assigned the CAS registry number 1575-74-2 and later received the FEMA number 3511 when evaluated as a flavor ingredient [5] [7]. Its initial synthesis routes involved classical organic reactions such as the Knoevenagel condensation or hydrolysis of cyanohydrins derived from allylacetone [3]. Significant advances emerged in the late 20th century with the development of stereoselective syntheses. Notably, Evans' chiral oxazolidinone methodology enabled the production of enantiomerically pure (R)- and (S)-forms, as exemplified by the synthesis of (2R)-2-methylpent-4-enoic acid (CAS RN: not specified in results) using sodium bis(trimethylsilyl)amide and allyl iodide [3]. This enantiomer (InChI Key: HVRZYSHVZOELOH-RXMQYKEDSA-N) became crucial for synthesizing pharmaceuticals like the antihypertensive drug Sacubitril [3]. Industrial production scaled in the 1990s to meet demand from flavor/fragrance sectors, where it was marketed under tradenames like FEMA 3511 for its fruity-cheesy aroma profile [5].
As a member of the methyl-branched fatty acids class, 2-methyl-4-pentenoic acid exhibits structural features distinct from linear fatty acids: a methyl substituent at the alpha-carbon and an unsaturated terminal site [2] [8]. Its branched chain reduces crystallinity compared to straight-chain analogs (e.g., 4-pentenoic acid), yielding a lower melting point and higher volatility [2] [6]. Biochemically, it participates in pathways analogous to short-chain fatty acid metabolism, potentially acting as a precursor for acyl-CoA derivatives [4] [8].
Table 2: Classification and Functional Roles of 2-Methyl-4-pentenoic Acid
Characteristic | Significance | Reference |
---|---|---|
Classification | Methyl-branched monounsaturated fatty acid | [2] [8] |
Biosynthetic Role | Precursor for avermectin antiparasitic derivatives | [4] |
Biological Associations | Biomarker for schizophrenia and type 2 diabetes susceptibility | [4] |
Flavor/Fragrance Role | Enhancer for strawberry jam/dairy flavors; cheesy-fruity odor | [5] |
In natural systems, it occurs as a microbial metabolite and has been detected (though not quantified) in human biofluids, suggesting endogenous production [2]. Its structural isomer, 4-methyl-2-pentenoic acid (CAS RN: 10321-71-8), differs in double bond position (between C2-C3) but shares the molecular formula C₆H₁₀O₂, illustrating how branch and unsaturation placement modulate properties like acidity (pKa 4.94 vs. 5.12) and odor [7]. Industrially, the compound bridges materials science (as a polymer precursor) and flavor chemistry, where its low odor threshold (effective at 10% in propylene glycol) and creamy mouthfeel enhance food formulations [5] [8].
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